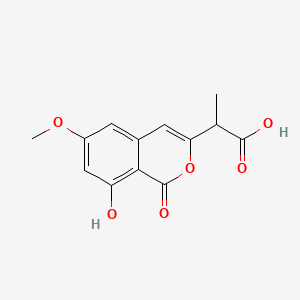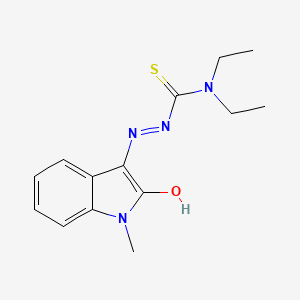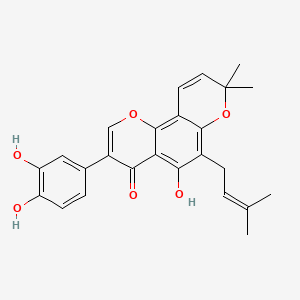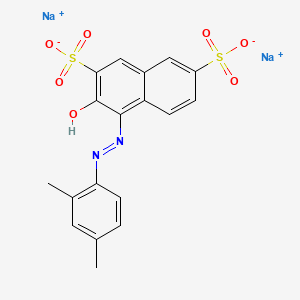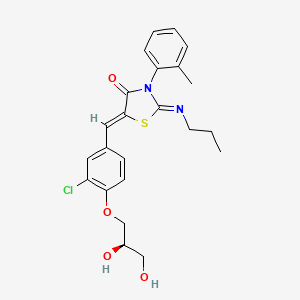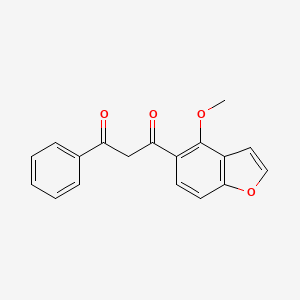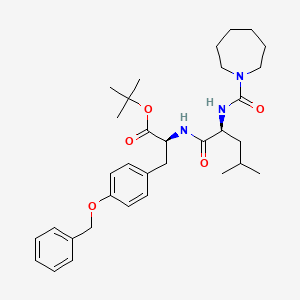
L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-151307 is a synthetic peptide compound developed by Pfizer Inc. It functions as a voltage-gated calcium channel blocker, specifically targeting N-type calcium channels. This compound has shown potential in the treatment of nervous system diseases, particularly in managing pain .
Preparation Methods
The synthesis of PD-151307 involves multiple steps, starting with the preparation of peptide intermediates. The L-leucine fragment is obtained by carbonatation of perhydroazepine with carbon dioxide and pyridine, followed by reaction with thionyl chloride to produce perhydroazepin-1-ylcarbonyl chloride. This intermediate is then condensed with other reagents to form the final product
Chemical Reactions Analysis
PD-151307 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the amino and carboxyl groups, are common in the synthesis and modification of PD-151307. Common reagents used in these reactions include thionyl chloride, carbon dioxide, and pyridine.
Scientific Research Applications
PD-151307 has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in blocking N-type calcium channels, which are crucial in neurotransmission.
Medicine: Explored for its potential in treating pain and other nervous system disorders by inhibiting calcium influx in neurons.
Industry: Potential applications in the development of new pharmaceuticals targeting calcium channels.
Mechanism of Action
PD-151307 exerts its effects by blocking voltage-gated calcium channels, specifically N-type calcium channels. These channels are involved in the release of neurotransmitters in neurons. By inhibiting these channels, PD-151307 reduces calcium influx, thereby decreasing neurotransmitter release and alleviating pain. The molecular targets of PD-151307 are the N-type calcium channels, and the pathways involved include the modulation of calcium signaling in neurons .
Comparison with Similar Compounds
PD-151307 is unique in its specific targeting of N-type calcium channels. Similar compounds include:
Ziconotide: Another N-type calcium channel blocker used for pain management.
Gabapentin: Targets calcium channels but has a broader mechanism of action.
Pregabalin: Similar to gabapentin, it targets calcium channels and is used for neuropathic pain. PD-151307 stands out due to its specificity and potential efficacy in targeting N-type calcium channels
Properties
CAS No. |
225925-12-2 |
|---|---|
Molecular Formula |
C33H47N3O5 |
Molecular Weight |
565.7 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C33H47N3O5/c1-24(2)21-28(35-32(39)36-19-11-6-7-12-20-36)30(37)34-29(31(38)41-33(3,4)5)22-25-15-17-27(18-16-25)40-23-26-13-9-8-10-14-26/h8-10,13-18,24,28-29H,6-7,11-12,19-23H2,1-5H3,(H,34,37)(H,35,39)/t28-,29-/m0/s1 |
InChI Key |
NDGCCFMKWNNCLD-VMPREFPWSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)NC(=O)N3CCCCCC3 |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)NC(=O)N3CCCCCC3 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)NC(=O)N3CCCCCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PD-151307; PD 151307; PD151307; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




